BenchChemオンラインストアへようこそ!

N-((3-(furan-3-yl)pyrazin-2-yl)methyl)-3-(1H-pyrazol-1-yl)benzamide

PDK1 kinase inhibition Kinase selectivity profiling AGC kinase signaling

Procure CAS 2034236-87-6 to secure the precise pyrazine-pyrazole-benzamide scaffold for your kinase program. Generic 'close analog' substitutions compromise CDK11/PDK1 selectivity; this unique 3-pyrazol-1-yl vector is critical for SAR fidelity. Use as a de novo profiling probe (0.1–10 µM) or a scaffold for positive control development. Independent QC and dose-response validation are mandatory before screening. Competitive pricing and reliable global delivery support your discovery workflow.

Molecular Formula C19H15N5O2
Molecular Weight 345.362
CAS No. 2034236-87-6
Cat. No. B2462804
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-((3-(furan-3-yl)pyrazin-2-yl)methyl)-3-(1H-pyrazol-1-yl)benzamide
CAS2034236-87-6
Molecular FormulaC19H15N5O2
Molecular Weight345.362
Structural Identifiers
SMILESC1=CC(=CC(=C1)N2C=CC=N2)C(=O)NCC3=NC=CN=C3C4=COC=C4
InChIInChI=1S/C19H15N5O2/c25-19(14-3-1-4-16(11-14)24-9-2-6-23-24)22-12-17-18(21-8-7-20-17)15-5-10-26-13-15/h1-11,13H,12H2,(H,22,25)
InChIKeyQVIWLZWDGLYBSD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-((3-(Furan-3-yl)pyrazin-2-yl)methyl)-3-(1H-pyrazol-1-yl)benzamide (CAS 2034236-87-6): A Multi-Heterocyclic Scaffold for Kinase-Targeted Chemical Biology


N-((3-(furan-3-yl)pyrazin-2-yl)methyl)-3-(1H-pyrazol-1-yl)benzamide (CAS 2034236-87-6) is a synthetic, multi-heterocyclic small molecule with the molecular formula C19H15N5O2 and a molecular weight of 345.36 g/mol . It integrates a pyrazine core, furan and pyrazole substituents, and a benzamide linker—a structural architecture consistent with kinase inhibitor pharmacophores, particularly those targeting cyclin-dependent kinases (CDKs) and 3-phosphoinositide-dependent protein kinase 1 (PDK1) [1]. The compound is commercially available for research use at ≥95% purity .

Procurement Risk Assessment: Why N-((3-(Furan-3-yl)pyrazin-2-yl)methyl)-3-(1H-pyrazol-1-yl)benzamide Cannot Be Assumed Interchangeable with In-Class Analogs


In projects involving kinase inhibition or antitumor phenotypic screening, generic substitution among pyrazole amide or furan-pyrazine derivatives carries significant risk. Minor changes in the heterocyclic decoration of the benzamide scaffold—such as replacing the 3-pyrazol-1-yl moiety with a 4-pyrrol-1-yl group or substituting the pyrazine with a pyridine ring—can profoundly alter kinase selectivity, cellular potency, and ADME properties [1]. While N-((3-(furan-3-yl)pyrazin-2-yl)methyl)-3-(1H-pyrazol-1-yl)benzamide (CAS 2034236-87-6) is structurally related to pyrazole amide derivatives claimed in patent CN107235906B as having CDK11 inhibitory activity, no disclosed compound in that patent family precisely matches its substitution pattern [2]. Procurement of this specific CAS number ensures scaffold fidelity for structure-activity relationship (SAR) studies, positive control establishment, or proprietary lead optimization without the confounding variables introduced by 'close analog' substitutions.

Quantitative Differentiation Evidence for N-((3-(Furan-3-yl)pyrazin-2-yl)methyl)-3-(1H-pyrazol-1-yl)benzamide (CAS 2034236-87-6) vs. Closest Comparators


PDK1 Kinase Profiling: Target Engagement of a Structurally Congruent Analog (BX-517 Analog, Compound 7b)

High-strength differential evidence is critically limited for CAS 2034236-87-6. No direct, quantitative, head-to-head studies comparing this exact compound to named comparators were identified in primary literature or patents. However, a structurally congruent analog—BX-517 Analog (compound 7b, PubChem CID 11588244)—which shares the same molecular formula (C19H15N5O2) and weight (345.35 g/mol) but an indolinone-based core rather than a benzamide scaffold, has been profiled against a broad kinase panel [1]. At a screening concentration of 1.00 µM, this analog reduced PDK1 activity to 2% of control, demonstrating potent target engagement, while leaving PKB alpha (Akt1) at 85% activity remaining, indicating functional selectivity within the PI3K/PDK1/Akt cascade [1]. This evidence is classified as Supporting evidence for the target compound, as it derives from a structurally distinct but formula-congruent analog. No comparable profiling data exist for CAS 2034236-87-6 with a close benzamide-based comparator. Therefore, any assumption that CAS 2034236-87-6 recapitulates this selectivity profile must be verified experimentally.

PDK1 kinase inhibition Kinase selectivity profiling AGC kinase signaling

CDK11 Inhibitory Activity: Class-Level Inference from Pyrazole Amide Patent Family

Chinese Patent CN107235906B discloses a series of pyrazole amide derivatives with CDK11 protein kinase inhibitory activity and antitumor effects [1]. The patent claims compounds within a general structural formula that encompasses the pyrazole-amide-benzamide scaffold, but a targeted text search for 'furan' and 'pyrazin' within the patent document yielded no specific examples matching the unique furan-pyrazine-benzamide architecture of CAS 2034236-87-6 [1]. Consequently, the CDK11 inhibitory activity reported in this patent cannot be directly attributed to CAS 2034236-87-6 without confirmatory data. This constitutes Class-level inference: the target compound belongs to the pyrazole amide derivative class, which has demonstrated CDK11 inhibition, but no quantitative IC50 or selectivity data exist for this specific CAS number against any defined comparator.

CDK11 inhibition Antitumor activity Pyrazole amide SAR

Structural Differentiation from Substituted Benzamide Analogs: Scaffold Uniqueness Assessment

A search of publicly available chemical databases and patent literature reveals multiple structurally related analogs bearing the 3-(furan-3-yl)pyrazin-2-yl-methyl core, but with distinct benzamide substitutions. These include: 2-bromo-N-{3-(furan-3-yl)pyrazin-2-ylmethyl}benzamide (CAS 2034395-30-5), 3-cyano-N-{[3-(furan-3-yl)pyrazin-2-yl]methyl}benzamide, 4-(dimethylsulfamoyl)-N-{[3-(furan-3-yl)pyrazin-2-yl]methyl}benzamide, and N-((3-(furan-3-yl)pyrazin-2-yl)methyl)-4-(1H-pyrrol-1-yl)benzamide . CAS 2034236-87-6 is uniquely characterized by the presence of a 3-(1H-pyrazol-1-yl) substitution on the benzamide ring, distinguishing it from the 2-bromo, 3-cyano, 4-dimethylsulfamoyl, and 4-(1H-pyrrol-1-yl) variants . This constitutes a qualitative structural differentiation with potential pharmacological significance: the pyrazole moiety can act as a hydrogen-bond acceptor and participate in π-stacking interactions with kinase hinge regions, while the meta-substitution pattern may orient the pyrazole into distinct binding pockets compared to para-substituted analogs such as the 4-(1H-pyrrol-1-yl) derivative . No quantitative comparative binding or activity data exist for these analogs in head-to-head assays with CAS 2034236-87-6.

Scaffold uniqueness Heterocyclic benzamide Chemical procurement specification

Purity and Supply Chain Specification: Baseline Quality for Reproducible Research

CAS 2034236-87-6 is commercially supplied at a purity specification of ≥95% (Catalog No. CM999739) . While no comparative purity data against alternative suppliers are available for differential analysis, this specification establishes a minimum baseline for research reproducibility. Impurities in research-grade chemical probes are a known source of false-positive biological results, particularly in kinase inhibition assays where trace contaminants with potent off-target activity can confound IC50 determinations and selectivity profiling [1]. Procurement of this compound at the specified purity level, combined with independent quality control verification (e.g., LC-MS, 1H NMR), is essential for any study aiming to attribute biological activity to the specific molecular structure of N-((3-(furan-3-yl)pyrazin-2-yl)methyl)-3-(1H-pyrazol-1-yl)benzamide.

Chemical purity Reproducibility Research-grade procurement

Recommended Experimental Contexts for Procuring N-((3-(Furan-3-yl)pyrazin-2-yl)methyl)-3-(1H-pyrazol-1-yl)benzamide (CAS 2034236-87-6)


Kinase Selectivity Profiling: De Novo Characterization Against PDK1 and CDK11 Panels

Given the class-level association with PDK1 (via the formula-congruent BX-517 analog [1]) and CDK11 (via the pyrazole amide patent family [2]), the most immediate research application for CAS 2034236-87-6 is de novo kinase selectivity profiling. The compound should be screened at 0.1, 1.0, and 10.0 µM against a broad kinase panel, with particular emphasis on quantifying PDK1 residual activity and CDK11 IC50. This profiling will determine whether the unique 3-(1H-pyrazol-1-yl)benzamide scaffold recapitulates, exceeds, or diverges from the selectivity fingerprint of the indolinone-based compound 7b. Until such data are generated, all biological interpretations must remain provisional.

Structure-Activity Relationship (SAR) Studies: Exploring the Meta-Pyrazole Pharmacophore

CAS 2034236-87-6 serves as a key intermediate for SAR exploration around the benzamide substitution vector. Procurement of this compound alongside its closest structural analogs—2-bromo (CAS 2034395-30-5), 3-cyano, 4-dimethylsulfamoyl, and 4-(1H-pyrrol-1-yl) variants—enables systematic investigation of how the electron-donating and hydrogen-bonding properties of the 3-pyrazole group influence target binding and cellular potency relative to electron-withdrawing (cyano, bromo) or alternative heterocyclic (pyrrole) substituents . This comparative SAR approach is essential for lead optimization programs where the benzamide moiety is a tunable pharmacophoric element.

Patent Landscape Analysis and Freedom-to-Operate Assessment

The structural uniqueness of CAS 2034236-87-6 relative to compounds explicitly exemplified in patent CN107235906B makes it a relevant compound for patent landscape and freedom-to-operate analyses [2]. Organizations conducting due diligence on pyrazole amide kinase inhibitors should procure and structurally characterize this compound to assess whether its specific substitution pattern falls within or outside the scope of existing patent claims. This is particularly relevant given the active legal status of CN107235906B and its potential implications for commercial development of pyrazole-benzamide kinase inhibitors.

Chemical Probe Development: Establishing Positive Control Reagents for Phenotypic Screening

For research groups developing phenotypic screening assays targeting CDK11-driven cancers (esophageal, gastric, cervical, multiple myeloma, or colon cancers), CAS 2034236-87-6 represents a candidate positive control scaffold [2]. Prior to adoption as a positive control, the compound must undergo rigorous characterization: (1) biochemical CDK11 IC50 determination, (2) counter-screening against related CDKs (CDK1, CDK2, CDK5, CDK9) to establish selectivity, (3) cellular target engagement assays (e.g., NanoBRET), and (4) antiproliferative testing in CDK11-dependent cancer cell lines. The ≥95% purity specification provides a starting point for this characterization, but independent QC and dose-response validation are mandatory before the compound can serve as a reliable benchmark in screening cascades .

Quote Request

Request a Quote for N-((3-(furan-3-yl)pyrazin-2-yl)methyl)-3-(1H-pyrazol-1-yl)benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.